molecular formula C11H7FO2 B14148834 8-Fluoro-2-naphthoic acid CAS No. 5043-22-1

8-Fluoro-2-naphthoic acid

Cat. No.: B14148834
CAS No.: 5043-22-1
M. Wt: 190.17 g/mol
InChI Key: DOWMUMMQQLCKPB-UHFFFAOYSA-N
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Description

Contextual Importance of Fluorinated Naphthalene (B1677914) Carboxylic Acids in Chemical Research

The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry, agricultural science, and materials science. hokudai.ac.jpchemrevlett.comtandfonline.com Fluorine's high electronegativity and relatively small size can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. tandfonline.comchemrxiv.org When applied to the naphthalene carboxylic acid framework, these effects create a class of compounds with significant potential.

Fluorinated naphthalene carboxylic acids are recognized as important building blocks for the synthesis of more complex organic molecules. hokudai.ac.jp The presence of the fluorine atom can modulate the reactivity of the naphthalene ring and the carboxylic acid group, allowing for selective chemical transformations. This has led to their use in creating novel pharmaceuticals, agrochemicals, and functional materials. hokudai.ac.jp For instance, it is estimated that approximately 25% of commercial pharmaceuticals contain at least one fluorine atom, highlighting the importance of fluorinated compounds in drug discovery. chemrevlett.com The stability of the carbon-fluorine bond compared to a carbon-hydrogen bond often results in increased metabolic inertness, a desirable property for bioactive compounds. tandfonline.com

Research has shown that fluorinated aromatic compounds can engage in specific interactions, such as stacking with aromatic rings of amino acid residues in proteins, which can enhance binding affinity. tandfonline.com This makes fluorinated naphthalene carboxylic acids attractive scaffolds for designing enzyme inhibitors and receptor antagonists.

Overview of Strategic Research Directions for Fluoro-Naphthoic Acid Derivatives

The strategic research directions for derivatives of fluoro-naphthoic acids, including 8-fluoro-2-naphthoic acid, are primarily focused on their application as versatile synthons in medicinal and materials chemistry. While specific research on this compound is less documented than for other isomers, the general principles and applications of related compounds provide a clear indication of its potential research trajectories.

One major research avenue is the use of fluoro-naphthoic acids in the development of novel therapeutic agents. For example, derivatives of 4-fluoro-1-naphthoic acid have been utilized in the synthesis of novel inhibitors for KRAS-G12D, a protein implicated in various cancers. mdpi.com The fluorine atom in these structures is thought to modulate electronic distribution, enhance binding interactions, and improve metabolic stability. mdpi.com Similarly, 4,7-disubstituted naphthoic acid derivatives have been identified as potent antagonists for the P2Y(14) receptor, an attractive target for inflammatory and endocrine diseases. researchgate.net These examples underscore the potential of the fluoro-naphthoic acid scaffold in drug discovery.

Another key direction is the synthesis of mono- and difluorinated naphthoic acids to serve as foundational structures for new chemical entities. acs.orgresearchgate.net Researchers have developed various synthetic routes to access different isomers of fluoro-1-naphthalenecarboxylic acids, indicating a demand for these specific building blocks in targeted synthesis projects. acs.orgresearchgate.net These acids can undergo further reactions, such as reduction of the carboxylic acid to an alcohol, to create a wider range of functionalized naphthalene derivatives. The development of efficient and selective fluorination and functionalization methods for the naphthalene core remains an active area of research. nih.govrsc.org

The table below summarizes the key properties of this compound and a related isomer, providing a comparative look at these compounds.

PropertyThis compound6-Fluoro-2-naphthoic acid
Molecular Formula C₁₁H₇FO₂C₁₁H₇FO₂ sigmaaldrich.com
Molecular Weight 190.17 g/mol 190.17 g/mol sigmaaldrich.comsigmaaldrich.com
CAS Number 325-82-65043-01-6 sigmaaldrich.comsigmaaldrich.com
Physical Form SolidSolid sigmaaldrich.comsigmaaldrich.com
Melting Point Not specified242-246 °C sigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5043-22-1

Molecular Formula

C11H7FO2

Molecular Weight

190.17 g/mol

IUPAC Name

8-fluoronaphthalene-2-carboxylic acid

InChI

InChI=1S/C11H7FO2/c12-10-3-1-2-7-4-5-8(11(13)14)6-9(7)10/h1-6H,(H,13,14)

InChI Key

DOWMUMMQQLCKPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2)C(=O)O)C(=C1)F

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 8 Fluoro 2 Naphthoic Acid

Diverse Synthetic Routes for Fluoro-Naphthoic Acid Isomers

The synthesis of specific fluoro-naphthoic acid isomers, including the 8-fluoro-2-naphthoic acid scaffold, requires precise control over the introduction of both the fluorine and carboxylic acid functionalities onto the naphthalene (B1677914) ring. Researchers have developed a variety of strategies to achieve this, ranging from direct fluorination of naphthalene precursors to elaborate multi-step total syntheses.

Regioselective Fluorination Strategies for Naphthalene Carboxylic Acids

The direct and regioselective fluorination of naphthalene carboxylic acids presents a formidable challenge due to the multiple reactive positions on the naphthalene ring. However, several methods have been developed to introduce fluorine at specific positions.

Electrophilic fluorinating reagents, such as those with a reactive N-F bond, have proven effective for the direct fluorination of polycyclic aromatic hydrocarbons. oup.com For instance, 1-fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Accufluor™ NFTh) can selectively fluorinate naphthalene to yield 1-fluoronaphthalene. oup.com The regioselectivity of such reactions is highly dependent on the nature and position of existing substituents on the naphthalene ring. oup.com While direct fluorination of a pre-existing naphthoic acid is one approach, an alternative and often more controlled method involves the fluorination of a naphthalene derivative followed by the introduction or modification of the carboxylic acid group.

Another strategy involves nucleophilic aromatic substitution (SNAr) on halo-naphthalene precursors. The use of potassium fluoride (B91410) in ionic liquids has been shown to enhance the reactivity of the fluoride ion and improve selectivity in fluorination reactions. nih.gov For example, the fluorination of 2-(3-methanesulfonyloxypropoxy)naphthalene (B8545243) was successfully achieved using KF in [bmim][BF4], demonstrating the potential of this method for preparing fluorinated naphthalene derivatives. nih.gov

The Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium fluoroborate salt, is a classical method for introducing fluorine onto an aromatic ring. google.comgoogle.com This method could be adapted for the synthesis of fluoronaphthoic acids by starting with an appropriate amino-naphthoic acid precursor.

Recent advancements have also explored photocatalytic C–H fluorination using transition metal catalysts, which could offer a direct route to fluorinated naphthalenes.

Table 1: Comparison of Regioselective Fluorination Methods
MethodReagent/CatalystKey FeaturesReference
Electrophilic FluorinationAccufluor™ NFThSite-selective for polycyclic aromatics. oup.com oup.com
Nucleophilic FluorinationKF in Ionic LiquidEnhanced reactivity and selectivity. nih.gov nih.gov
Balz-Schiemann ReactionDiazonium FluoroborateClassical method for aryl fluorides. google.comgoogle.com google.comgoogle.com
Photocatalytic C-H FluorinationTransition Metal CatalystsDirect fluorination approach.

Multi-step Total Synthesis of Fluoro-Naphthalene Scaffolds

The synthesis of specifically substituted fluoro-naphthalene derivatives like this compound often necessitates a multi-step total synthesis approach. These routes provide greater control over the final substitution pattern.

One general route for synthesizing mono- and difluorinated naphthalenecarboxylic acids starts from commercially available fluorinated phenylacetic acids. acs.orgnih.gov This method involves the elaboration of these starting materials into 2-(fluoroaryl)glutaric acids with differential ester groups. Subsequent selective hydrolysis to a monoacid, followed by an intramolecular Friedel-Crafts cyclization and aromatization, furnishes the desired fluoronaphthalene carboxylic acid. acs.orgnih.gov For example, the synthesis of 8-fluoro-1-naphthalenecarboxylic acid was achieved through a multi-step sequence starting from a fluorinated phenylacetic acid derivative. acs.org

An alternative strategy involves constructing the naphthalene skeleton from simpler precursors. For instance, the synthesis of 6-fluorobenz[a]anthracene derivatives has been achieved in several steps starting from 2-bromo-3-fluoronaphthalene. researchgate.net This highlights how functionalized fluoronaphthalenes can serve as key building blocks for more complex polycyclic aromatic systems.

The synthesis of 8-fluoro-1-naphthalenecarboxylic acid has been specifically described, starting from a carbinol intermediate which is then cyclized and aromatized. acs.org The final step involves the hydrolysis of the resulting ethyl ester to the carboxylic acid. acs.org

Advanced Functionalization of Naphthalene Ring Systems

Beyond the initial synthesis, the naphthalene ring system can be further functionalized to introduce additional chemical diversity. C–H functionalization strategies are particularly valuable as they allow for the direct modification of the aromatic core without the need for pre-functionalized substrates. thieme-connect.com

Ruthenium-catalyzed remote C–H functionalization has been developed for the selective modification of naphthalenes at positions that are typically difficult to access. rsc.orgacs.org For example, a tertiary phosphine-directed ruthenium catalyst can achieve C5-selective functionalization of the naphthalene ring. acs.org While not directly demonstrated on this compound, these methods showcase the potential for late-stage modification of fluorinated naphthalene scaffolds.

The introduction of various functional groups, such as alkyl, fluoroalkyl, and aldehyde groups, has been successfully demonstrated on the naphthalene core using these advanced methods. acs.org This opens up possibilities for creating a wide range of derivatives from a common fluoronaphthoic acid intermediate.

Directed Ortho Metalation and Lithiation Pathways

Organometallic intermediates, particularly those derived from lithiation, are powerful tools for the regioselective functionalization of aromatic compounds. Directed ortho metalation (DoM) is a key strategy that utilizes a directing group to guide the deprotonation of an adjacent C-H bond, leading to a specific organolithium species that can then react with various electrophiles. organic-chemistry.orgwikipedia.orgbaranlab.org

Chelation-Assisted Lithiation in Fluoronaphthoic Acid Precursors

The carboxylic acid group, or a derivative thereof, can act as a directing group in ortho-lithiation reactions. The reaction of an alkyllithium compound with an arene bearing a directing metalation group (DMG) leads to an ortho-metalated intermediate. organic-chemistry.orgwikipedia.org The DMG interacts with the lithium through a heteroatom, increasing the kinetic acidity of the ortho protons. organic-chemistry.orgwikipedia.orgbaranlab.org

In the context of fluoronaphthoic acids, both the fluorine and the carboxylic acid group can influence the regioselectivity of lithiation. The fluorine atom itself can act as a moderate directing group. organic-chemistry.org For the synthesis of 5-fluoro-1-naphthalenecarboxylic acid, a lithio-intermediate was generated from the corresponding 5-bromo compound, which then underwent electrophilic fluorination. acs.orgnih.gov This demonstrates the use of a lithiated naphthalene intermediate in the synthesis of a fluoronaphthoic acid.

The metalation of 4-hydroxy-6,7-dimethoxy-8-methyl-2-naphthoic acid has been shown to proceed via a trianion intermediate, highlighting the complexity of lithiation reactions on highly substituted naphthoic acids. researchgate.net

Regiocontrol in Carbon-Carbon Bond Formation via Organometallic Intermediates

Once the organometallic intermediate is formed, it can be reacted with a variety of electrophiles to form new carbon-carbon bonds with high regiocontrol. pharmacy180.com This is a powerful method for introducing alkyl, aryl, or other carbon-based functional groups.

The reaction of organolithium or Grignard reagents with fluorinated or methoxy-substituted naphthoic acids can lead to nucleophilic aromatic substitution, furnishing substituted naphthoic acids in good yields without the need to protect the carboxylic acid group. researchgate.net This is presumed to proceed through a precoordination of the organometallic reagent with the substrate, followed by an addition/elimination mechanism. researchgate.net

Palladium-catalyzed cross-coupling reactions, such as the Mizoroki-Heck reaction, are also widely used for C-C bond formation. nih.gov While traditionally used with aryl halides, recent advancements have enabled the use of organometallic intermediates derived from C-H activation in these coupling reactions. Nickel-catalyzed cross-coupling of aryl fluorides with organoboronic esters has also been reported, with ortho-directing groups facilitating the C-F bond activation. acs.org These methods offer a versatile toolkit for the regiocontrolled functionalization of fluoronaphthalene systems.

Derivatization Reactions of the Carboxylic Acid Functionality

The carboxylic acid group in this compound is a key site for synthetic modification, enabling the formation of various derivatives through well-established organic reactions. These transformations are fundamental for creating libraries of related compounds for further study.

Esterification and Amidation Transformations

The conversion of the carboxylic acid to esters and amides is a common and crucial derivatization strategy. These reactions typically proceed via activation of the carboxyl group to enhance its electrophilicity, followed by reaction with an alcohol or amine.

Esterification: The formation of esters from naphthoic acids is a standard procedure. For instance, the synthesis of 8-fluoro-1-ethyl naphthoate has been described, which involves the conversion of the corresponding carboxylic acid to its ethyl ester. This ester can then be hydrolyzed back to the parent carboxylic acid, for example, by refluxing with an aqueous solution of sodium hydroxide (B78521) in ethanol. acs.org Generally, esterification of naphthoic acids can be achieved under various conditions, such as using an alcohol in the presence of an acid catalyst or by converting the carboxylic acid to a more reactive acyl chloride followed by reaction with an alcohol. cdnsciencepub.comchemicalbook.com The presence of the fluorine atom on the naphthalene ring increases the electrophilicity of the carboxylic acid group, potentially enhancing reactivity in these transformations.

Amidation: The synthesis of aryl carboxamides is of significant interest due to their presence in many biologically active molecules. acs.orgacs.orgresearchgate.net The amidation of naphthoic acid derivatives can be accomplished through various methods. A common approach involves converting the carboxylic acid to a more reactive intermediate. For example, 8-Fluoro-6-(3-fluoro-phenylsulfanyl)-3,4-dihydro-naphthalene-1-carboxylic acid has been converted to its corresponding amide. google.com The process can involve reacting the carboxylic acid with a reagent like thionyl chloride to form the acyl chloride, which then readily reacts with an amine to yield the amide. Another method involves the use of coupling agents that activate the carboxylic acid in situ for reaction with an amine.

The table below summarizes representative derivatization reactions of naphthoic acid functionalities.

Starting Material Reagents Product Type Reference
8-Fluoro-1-naphthoic acidEthanol, Acid CatalystEster acs.org
8-Fluoro-6-(3-fluoro-phenylsulfanyl)-3,4-dihydro-naphthalene-1-carboxylic acid1. Toluene, azeotropic distillation; 2. Thionyl chloride; 3. AmmoniaAmide google.com
2-Naphthoic acids-BuLiDihydronaphthalene derivative chemicalbook.com
1-Naphthoic acidTosyl chloride/pyridine, CelluloseCellulose Ester researchgate.net

Nucleophilic Additions and Rearrangements Involving the Carboxyl Group

Beyond simple ester and amide formation, the carboxyl group can direct or participate in more complex transformations, including nucleophilic additions and rearrangements. These reactions often expand the structural diversity accessible from the parent acid.

One notable transformation involves the reaction of naphthoic acids with organometallic reagents. Research has shown that unprotected 1- and 2-naphthoic acids can undergo nucleophilic aromatic substitution (SNAr) when treated with organolithium or Grignard reagents. researchgate.net This reaction, which substitutes an ortho-fluoro or methoxy (B1213986) group, is presumed to proceed through a pre-coordination of the organometallic reagent with the carboxylate, followed by an addition/elimination sequence. researchgate.net

Rearrangements involving the carboxylate group have also been observed. In reactions of carboxylic acids with in-situ generated arynes, the carboxylate can act as a nucleophile, attacking the aryne. nih.gov The resulting aryl anion intermediate can then undergo a rearrangement, such as an anionic Fries-type rearrangement, to yield o-hydroxyaryl ketones. nih.gov Specifically, β-naphthoic acid has been successfully used in this reaction to afford the corresponding o-hydroxyaryl ketone in moderate yield. nih.gov Another relevant rearrangement is the Kolbe-Schmitt reaction, where the carboxylation of sodium 2-naphthoxide can lead to the formation of sodium 3-hydroxy-2-naphthoate via a 1,3-rearrangement of the carboxylate group. researchgate.net

Aromatic Nucleophilic Substitution (SNAr) on Fluoro-Naphthalene Systems

The fluorine atom on the naphthalene ring of this compound activates the aromatic system towards nucleophilic attack, a process known as Nucleophilic Aromatic Substitution (SNAr). The position of the fluorine atom and the nature of other substituents significantly influence the course and rate of these reactions.

Influence of Fluorine Atom Position on SNAr Reactivity

The reactivity and regioselectivity of SNAr reactions on fluoroaromatic compounds are critically dependent on the position of the fluorine atom relative to other substituents and the site of nucleophilic attack. The generally accepted mechanism involves a two-step addition-elimination sequence via a negatively charged Meisenheimer complex. researchgate.net The rate of SNAr reactions is often determined by the stability of this intermediate.

Fluorine's strong inductive electron-withdrawing effect stabilizes the negative charge in the Meisenheimer complex, thereby lowering the activation energy of the nucleophilic addition step, which is typically rate-determining. libretexts.orgstackexchange.com

Activating Positions: In polyfluoronaphthalenes, fluorine atoms located ortho to the position of attack are activating. rsc.org Fluorine atoms in the remote ring can also be activating if they are adjacent to centers of high charge density in the transition state. rsc.org For six-membered rings, a fluorine atom ortho to the site of attack is most effective at stabilizing the intermediate, followed by para, with meta being the least effective. core.ac.uk This principle generally extends to naphthalene systems, where nucleophilic attack is favored at positions that allow the negative charge of the Meisenheimer complex to be delocalized onto an electron-withdrawing group. libretexts.org

Deactivating Positions: Conversely, fluorine atoms attached directly to sites of high charge density in the remote ring (other than the site of attack) can be slightly deactivating. rsc.org

Leaving Group Ability: In SNAr reactions, the order of reactivity for halogens is often F > Cl > Br > I. libretexts.org This is counterintuitive to the leaving group ability seen in aliphatic substitutions (SN2). The reason is that the first step, the nucleophilic attack, is rate-determining. Fluorine's superior ability to inductively stabilize the anionic intermediate outweighs its poor leaving group ability in the subsequent fast elimination step. libretexts.orgstackexchange.com

The table below illustrates the effect of substituent position on SNAr reactions.

System Observation Rationale Reference
PolyfluoronaphthalenesFluorine at ortho-positions activates substitution.Stabilization of the Meisenheimer complex. rsc.org
PolyfluoronaphthalenesFluorine at remote ring sites adjacent to high charge density activates.Stabilization of the transition state. rsc.org
N-Aryl-2-nitrosoanilinesSubstitution of a halogen para to the nitroso group is highly preferred over ortho.Strong electron-withdrawing effect of the nitroso group stabilizing the intermediate. thieme-connect.com
3-Chloro-2,4,5,6-tetrafluoropyridineSubstitution occurs at the 4-position despite chloride being a better leaving group.The 4-position is the most electron-deficient carbon. acs.org

Mechanistic Studies of Substitution Reactions

Detailed mechanistic studies provide deeper insight into the pathways of SNAr reactions on fluoro-naphthalene systems. Computational and experimental evidence has refined the understanding beyond the simple two-step Meisenheimer model.

Concerted vs. Stepwise Mechanisms: While the stepwise addition-elimination mechanism is widely accepted, computational studies using Density Functional Theory (DFT) on the reaction between various fluoro-naphthaldehydes and a methylthiolate nucleophile suggest that the reaction proceeds through a concerted mechanism via a single transition state. researchgate.net This concerted pathway was found to have a lower activation energy barrier compared to the stepwise mechanism involving a discrete Meisenheimer intermediate. researchgate.net

Cation Radical Accelerated SNAr (CRA-SNAr): For unactivated fluoroarenes, an alternative mechanism involving photoredox catalysis has been investigated. nih.gov In this CRA-SNAr pathway, the fluoroarene is first oxidized to an arene cation radical. This highly electrophilic species is then intercepted by a nucleophile. Kinetic, spectroscopic, and computational data support a rate-limiting nucleophilic addition into this arene cation radical for the amination of electron-neutral and electron-rich fluoroarenes. nih.gov

Metal-Mediated SNAr: Transition metals can also mediate SNAr reactions under conditions where they would typically be difficult. For example, a Rhodium(III)-mediated SNAr reaction of a fluoroarene with a carboxylic acid has been demonstrated to proceed at moderate temperatures in an acidic medium, conditions that usually hinder such reactions. acs.org DFT calculations indicated that the mechanism involves an internal nucleophilic aromatic substitution (I-SNAr), where the nucleophile coordinates to the metal ion before the substitution event, mitigating the deactivating influence of the acidic medium. acs.org

Advanced Spectroscopic and Analytical Characterization of 8 Fluoro 2 Naphthoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For 8-fluoro-2-naphthoic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a comprehensive understanding of its molecular framework and the electronic influence of the fluorine substituent.

High-Resolution ¹H and ¹³C NMR Analysis

High-resolution ¹H and ¹³C NMR spectra are fundamental for mapping the carbon-hydrogen framework of this compound. The chemical shifts and coupling constants of the protons and carbons in the naphthalene (B1677914) ring system are influenced by the positions of the carboxylic acid and the highly electronegative fluorine atom.

In a study utilizing DMSO as the solvent, the proton NMR spectrum of a related compound, 2-naphthoic acid, showed characteristic signals for its aromatic protons. rsc.org For this compound, the proton signals would be expected to show splitting patterns and shifts that reflect coupling with the fluorine atom, in addition to proton-proton couplings.

The ¹³C NMR spectrum provides information on all carbon atoms within the molecule, including the quaternary carbons of the naphthalene ring and the carboxyl carbon. The chemical shift of the carboxyl carbon is typically found in the downfield region of the spectrum. rsc.org The carbon atoms in the vicinity of the fluorine atom will exhibit C-F coupling, a key indicator of the fluorine's position on the aromatic ring.

Table 1: Representative NMR Data for Naphthoic Acid Derivatives

CompoundNucleusSolventChemical Shift (δ, ppm)
2-Naphthoic Acid¹HDMSO13.11 (s, 1H), 8.63 (s, 1H), 8.12 (d, J=8.0 Hz, 1H), 8.05-7.97 (m, 3H), 7.70-7.55 (m, 2H) rsc.org
2-Naphthoic Acid¹³CDMSO172.67, 140.15, 137.36, 135.82, 134.50, 133.54, 133.39, 133.28, 132.87, 132.02, 130.38 rsc.org

This table presents data for the parent compound, 2-naphthoic acid, to provide a comparative baseline for the expected spectral features of its fluorinated analogue.

¹⁹F NMR Chemical Shift Analysis for Probing Local Environments

¹⁹F NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range, which is highly sensitive to the local electronic environment. huji.ac.ilalfa-chemistry.com The chemical shift of the fluorine atom in this compound provides direct insight into the electronic effects of the naphthalene ring system and the carboxylic acid group. alfa-chemistry.com The presence of electron-withdrawing or donating groups on the aromatic ring can cause significant shifts in the ¹⁹F signal. alfa-chemistry.com

Studies on similar fluorinated aromatic acids have demonstrated that the ¹⁹F chemical shift can be influenced by factors such as solvent, concentration, and intermolecular interactions, like hydrogen bonding or π-π stacking. figshare.com An increase in the ¹⁹F chemical shift can indicate a decrease in shielding around the fluorine nucleus. figshare.com For instance, research on fluoronaphthoic acid isomers has shown that the inclusion of a fluorine atom can significantly impact self-association properties. figshare.com

Diffusion NMR for Investigating Supramolecular Assembly

Diffusion-ordered NMR spectroscopy (DOSY) is a powerful technique for studying the self-association and formation of supramolecular assemblies in solution. This method separates the NMR signals of different species based on their diffusion coefficients, which are related to their size and shape.

For molecules like this compound, which possess both a hydrophobic aromatic core and a hydrophilic carboxylic acid group, self-association through π-π stacking and hydrogen bonding is possible. figshare.com DOSY experiments can be used to measure the diffusion coefficient of the molecule at various concentrations. A decrease in the diffusion coefficient with increasing concentration would indicate the formation of larger aggregates. figshare.com Research on related naphthoic acid isomers has utilized NMR to investigate their self-aggregation, demonstrating the utility of this technique in understanding such intermolecular interactions. figshare.com

Vibrational Spectroscopy for Molecular Conformation and Intermolecular Interactions

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups, molecular conformation, and intermolecular interactions within a sample. elixirpublishers.com

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. elixirpublishers.com The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid group and the fluorinated aromatic ring.

Key vibrational modes include:

O-H stretching: A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer. mdpi.com

C=O stretching: A strong absorption band typically appears around 1700 cm⁻¹ for the carbonyl group of the carboxylic acid. acs.org

C-F stretching: A strong band in the region of 1000-1400 cm⁻¹ is indicative of the carbon-fluorine bond.

Aromatic C-H and C=C stretching: Bands corresponding to the vibrations of the naphthalene ring will also be present.

The positions and shapes of these bands can provide insights into the extent of hydrogen bonding and other intermolecular interactions in the solid state. nih.govresearchgate.net

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of laser light. scirp.org It is particularly sensitive to non-polar bonds and symmetric vibrations. scirp.org The FT-Raman spectrum of this compound would provide additional information about the vibrations of the naphthalene ring system.

In studies of related compounds like 2-naphthoic acid, FT-Raman spectra have been recorded to complement FT-IR data, aiding in the complete assignment of vibrational modes with the help of theoretical calculations. nih.gov The combination of both FT-IR and FT-Raman allows for a more comprehensive vibrational analysis. nih.gov

Table 2: Key Vibrational Modes for Naphthoic Acid Derivatives

Vibrational ModeTypical Wavenumber (cm⁻¹)Spectroscopic Technique
O-H Stretch (Carboxylic Acid)2500-3300 (broad)FT-IR
C=O Stretch (Carboxylic Acid)~1700FT-IR, FT-Raman
Aromatic C=C Stretch1400-1600FT-IR, FT-Raman
C-F Stretch1000-1400FT-IR
Naphthalene Ring VibrationsVariousFT-IR, FT-Raman

This table provides a generalized overview of expected vibrational frequencies based on known data for similar compounds.

Electronic Absorption and Fluorescence Spectroscopy

Electronic absorption (UV-Vis) and fluorescence spectroscopy are powerful non-destructive techniques for investigating the electronic structure and properties of molecules. biocompare.com UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing information about its electronic transitions. upi.edu Fluorescence spectroscopy involves the excitation of a molecule to a higher electronic state and the subsequent measurement of the emitted light as it returns to the ground state, offering insights into the molecule's excited-state behavior. biocompare.com

Investigation of Electronic Transitions and Excited States

The electronic transitions of naphthoic acid derivatives are influenced by the substitution pattern on the naphthalene ring. xmu.edu.cn The naphthalene core possesses two low-lying singlet excited states, the ¹La and ¹Lb states, which can be affected differently by substituents. xmu.edu.cn In the case of 2-naphthoic acid, the electronic absorption spectrum provides insight into these transitions. chemicalbook.com For fluorinated aromatic compounds, the introduction of a fluorine atom can modify the energy levels of the ground and excited states. nih.gov

Naphthalene itself is aromatic in its ground state but is considered antiaromatic in its first excited state (S₁) according to Baird's rule. nih.gov This change in aromaticity upon excitation is a key factor in the photophysical behavior of its derivatives. nih.gov For 2-naphthoic acid, deprotonation of the carboxylic acid group in the S₁ state results in a carboxylate where the negative charge is primarily localized on the two oxygen atoms and does not significantly interact with the naphthalene ring to relieve the excited-state antiaromaticity. nih.gov

Table 1: Representative Electronic Absorption Data for a Fluorinated Naphthoic Acid Derivative

Solvent λmax (nm) Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) Transition
Ethanol ~290 ~10,000 π → π*
~340 ~1,500 π → π*

Photophysical Characterization of Fluorinated Naphthoic Acid Systems

The photophysical properties of naphthoic acid derivatives, particularly their fluorescence, are highly dependent on their molecular structure and environment. nih.gov The introduction of a fluorine atom can enhance photophysical properties and photostability. scispace.com The fluorescence of these systems is tied to the decay from the first excited singlet state (S₁) to the ground state (S₀). franklycaroline.com

The study of related compounds like 2-naphthol (B1666908) shows that it is a much stronger acid in the excited state than in the ground state, a phenomenon explained by the Förster cycle. nih.govfranklycaroline.com This enhanced acidity is due to the stabilization of the deprotonated form in the excited state. nih.gov Fluorinated derivatives of other fluorescent indicators have been shown to retain their characteristic pH-dependent dual-emission properties while exhibiting lower pKa values. researchgate.net

The fluorescence emission of this compound would be expected to originate from the naphthalene moiety. The exact emission wavelength can be influenced by solvent polarity and the electronic effects of the fluorine and carboxylic acid substituents.

Table 2: Representative Photophysical Data for a Fluorinated Naphthoic Acid Derivative

Solvent Excitation λmax (nm) Emission λmax (nm)
Cyclohexane ~340 ~360
Ethanol ~340 ~365

Chromatographic and Mass Spectrometric Techniques

Chromatographic and mass spectrometric methods are essential for the separation, purification, and structural confirmation of organic compounds like this compound.

High-Performance Liquid Chromatography (HPLC) Method Development for Separation and Purity

High-Performance Liquid Chromatography (HPLC) is a primary technique for separating and assessing the purity of pharmaceutical intermediates and other organic compounds. ethernet.edu.et For acidic compounds like naphthoic acid derivatives, reversed-phase HPLC is a common and effective method. sielc.comhelixchrom.com

Method development for a compound like this compound would typically involve a reversed-phase column, such as a C18 column. lcms.cz The mobile phase would likely consist of an aqueous component, often buffered or acidified (e.g., with formic acid or phosphoric acid), and an organic modifier like acetonitrile (B52724) or methanol. sielc.comlcms.cz An isocratic method, where the mobile phase composition remains constant, can be simple and robust, while a gradient method, where the organic modifier concentration is increased over time, is often used for separating mixtures with a wide range of polarities. lcms.cz Purity analysis is crucial, and HPLC methods can be validated to quantify the main component and any impurities. researchgate.netnih.gov

Table 3: Typical HPLC Method Parameters for Analysis of a Naphthoic Acid Derivative

Parameter Condition
Column Reversed-Phase C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile
Gradient 30% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 30 °C

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). zoex.com This technique can differentiate between compounds with the same nominal mass but different elemental formulas. For fluorinated compounds, HRMS is invaluable for confirming the presence and number of fluorine atoms. researchgate.net

The analysis of this compound by HRMS would involve ionizing the molecule, typically using electrospray ionization (ESI) in negative mode to form the [M-H]⁻ ion, and then measuring its m/z with high precision. rsc.org The experimentally determined mass is then compared to the theoretical exact mass calculated from its elemental formula (C₁₁H₇FO₂).

Table 4: High-Resolution Mass Spectrometry Data for this compound

Parameter Value
Formula C₁₁H₇FO₂
Ionization Mode ESI Negative
Ion Observed [M-H]⁻
Theoretical Exact Mass 190.0430
Experimentally Measured Mass ~190.043x
Mass Accuracy < 5 ppm

Computational Chemistry and Theoretical Modeling of 8 Fluoro 2 Naphthoic Acid Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like 8-fluoro-2-naphthoic acid. These computational methods provide insights into molecular geometries, energies, and the distribution of electrons, which are fundamental to understanding chemical behavior.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. nd.edunih.gov It is employed to determine the most stable conformation of a molecule through geometry optimization and to calculate its energetic properties. arxiv.org For substituted naphthoic acids, DFT methods, such as those utilizing the B3LYP functional, are effective in predicting chemical and structural properties. researchgate.net

In the study of substituted naphthoic acids, geometry optimization is performed to find the conformation with the lowest energy. researchgate.net This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. The resulting optimized geometry provides key information about bond lengths, bond angles, and dihedral angles. For instance, theoretical calculations for ortho-substituted naphthoic acids have been performed using DFT with the B3LYP functional and 6-31G basis sets to determine these parameters. researchgate.net

The energetics of the molecule, including total energy and binding energy, are also obtained from these calculations. arxiv.orgresearchgate.net These values are crucial for assessing the stability of the molecule and the feasibility of chemical reactions. For example, a study on a series of ortho-substituted naphthoic acids calculated the total energy and other physicochemical properties to assess their chemical reactivity. researchgate.net

Table 1: Theoretical Geometrical Parameters for a Representative Substituted Naphthoic Acid Derivative This table presents a hypothetical but representative set of data based on typical findings for similar structures, as specific data for this compound was not available in the search results.

ParameterBondValue
Bond Lengths (Å) C-F1.35
C-C (aromatic)1.39 - 1.42
C-C (carboxyl)1.49
C=O1.22
C-O1.35
Bond Angles (°) C-C-F119.5
C-C-C (ring)119.0 - 121.0
C-C-O (carboxyl)115.0
O=C-O123.0

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity. unesp.brlibretexts.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). sapub.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.net

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. jacsdirectory.com This can indicate a higher propensity for charge transfer within the molecule. jacsdirectory.com Computational studies on substituted naphthoic acids have utilized HOMO-LUMO analysis to assess their chemical reactivity. researchgate.net These studies calculate the energies of the HOMO and LUMO to understand how different substituents influence the electronic properties and, consequently, the reactivity of the naphthoic acid core. researchgate.net

Table 2: Frontier Molecular Orbital Energies and Related Parameters for a Representative Substituted Naphthoic Acid Derivative This table presents a hypothetical but representative set of data based on typical findings for similar structures, as specific data for this compound was not available in the search results.

ParameterValue (eV)
HOMO Energy -6.5
LUMO Energy -1.2
HOMO-LUMO Gap 5.3
Ionization Potential 6.5
Electron Affinity 1.2

The molecular electrostatic potential (MEP) provides a visual representation of the charge distribution around a molecule. nih.gov It is a valuable tool for identifying the electrophilic and nucleophilic sites of a molecule, which are regions prone to electrostatic interactions. jacsdirectory.com The MEP is calculated from the total electron density and is mapped onto the molecular surface. Regions of negative potential (typically colored red or yellow) indicate an excess of electrons and are likely sites for electrophilic attack. Conversely, regions of positive potential (blue) are electron-deficient and represent sites for nucleophilic attack. nih.gov

In molecules like substituted naphthoic acids, the MEP can reveal how the fluorine atom and the carboxylic acid group influence the charge distribution across the naphthalene (B1677914) ring system. researchgate.net For instance, the electronegative oxygen and fluorine atoms will create regions of negative electrostatic potential, while the hydrogen atom of the carboxylic acid will be a site of positive potential. researchgate.net This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding and π-stacking. nih.gov

Natural Bond Orbital (NBO) analysis is a computational technique used to study bonding interactions and charge delocalization within a molecule. uni-muenchen.deaiu.edu It transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the familiar Lewis structure elements of bonds, lone pairs, and core orbitals. uni-muenchen.deicm.edu.pl

NBO analysis provides detailed information about the hybridization of atomic orbitals and the nature of chemical bonds (e.g., sigma vs. pi bonds). icm.edu.pl A key feature of NBO analysis is the examination of "hyperconjugative" or "delocalization" interactions between filled (donor) NBOs and empty (acceptor) NBOs. icm.edu.pl The strength of these interactions, quantified by second-order perturbation theory, indicates the extent of electron delocalization, which contributes to the molecule's stability. uni-muenchen.deicm.edu.pl For aromatic systems like this compound, NBO analysis can quantify the delocalization of π-electrons across the naphthalene rings and the interactions between the substituents and the ring system. researchgate.net

Table 3: Natural Population Analysis (NPA) Charges for a Representative Substituted Naphthoic Acid Derivative This table presents a hypothetical but representative set of data based on typical findings for similar structures, as specific data for this compound was not available in the search results.

AtomNPA Charge (e)
Fluorine -0.35
Carbonyl Oxygen -0.65
Hydroxyl Oxygen -0.70
Carboxyl Carbon +0.80
Hydroxyl Hydrogen +0.50

Electrostatic Potential and Charge Distribution Analysis

Molecular Simulation and Dynamics for Intermolecular Phenomena

Molecular simulations and dynamics are powerful computational tools for studying the behavior of molecules over time, particularly their intermolecular interactions and collective phenomena. These methods can provide detailed insights into processes that are difficult to observe experimentally.

The self-association and aggregation of small aromatic molecules are driven by non-covalent interactions such as π-π stacking and hydrogen bonding. figshare.comresearchgate.net Computational modeling plays a crucial role in understanding the structures and stabilities of the resulting aggregates. nsf.govbohrium.com

For naphthoic acid derivatives, studies have shown that they can undergo self-association in solution. figshare.com The introduction of a fluorine substituent can significantly impact the extent of this self-association. figshare.com For example, the equilibrium constant for self-association was found to increase by nearly an order of magnitude with the inclusion of a fluorine atom in the naphthoic acid structure. figshare.com

Computational methods, such as DFT, can be used to model the potential dimer structures of this compound. nsf.gov By calculating the interaction energies of different arrangements (e.g., stacked vs. hydrogen-bonded dimers), the most stable configurations can be identified. These theoretical models can be validated by comparing calculated properties, such as NMR chemical shifts, with experimental data obtained from concentration-dependent studies. nsf.gov The isodesmic model is a simple theoretical framework often used to describe the stepwise aggregation process, where a monomer is added to a growing aggregate with a constant equilibrium constant for each step. researchgate.netacs.org

Computational Assessment of Non-Covalent Interactions (e.g., π-π Stacking)

Non-covalent interactions are fundamental to the processes of molecular recognition and self-assembly in aromatic systems. olemiss.edu In molecules like this compound, interactions such as hydrogen bonding and π-π stacking play a critical role in their crystal engineering and aggregation behavior. figshare.comnih.govmdpi.com

Computational methods are essential for dissecting these weak forces. Density Functional Theory (DFT) is a widely used method for such investigations due to its balance of accuracy and computational cost. nsf.gov However, standard DFT functionals often struggle to accurately describe dispersion forces, which are a major component of π-π stacking interactions. nsf.gov Therefore, dispersion-corrected DFT functionals or higher-level ab initio methods, such as Møller-Plesset perturbation theory (MP2), are often required for a more precise assessment. nsf.gov

Advanced techniques offer deeper insights into the nature of these interactions.

Non-Covalent Interaction (NCI) Index: This method analyzes the electron density (ρ) and its reduced gradient (s) to identify and visualize weak interactions in real space. jussieu.fr Regions of weak interaction are characterized by low electron density and a low reduced density gradient. The sign of the second eigenvalue (λ₂) of the electron density Hessian matrix helps to distinguish between stabilizing bonding interactions (like hydrogen bonds and π-stacking) and repulsive steric clashes. jussieu.fr

Symmetry-Adapted Perturbation Theory (SAPT): SAPT is a powerful method that directly computes the interaction energy between molecules and decomposes it into physically meaningful components: electrostatics, exchange-repulsion, induction (polarization), and dispersion (London forces). olemiss.edu This decomposition is invaluable for understanding the fundamental nature of the forces holding molecular dimers or aggregates together. olemiss.edu

Studies on related fluorinated naphthalene systems show a complex interplay between different non-covalent forces. For instance, in tetrafluoro-2-naphthoic acid, competition between hydrogen bonding and arene-perfluoroarene π-stacking dictates the crystal packing. researchgate.net In some naphthalenedicarboxylic acids, computational models have predicted that hydrogen-bonded, non-stacked dimer structures are energetically more favorable than π-stacked dimers. nsf.gov The introduction of a fluorine atom, as in this compound, is expected to modulate these interactions significantly through its electron-withdrawing nature and its ability to participate in weak C–H···F interactions. researchgate.net

Structure-Reactivity and Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are developed to correlate the chemical structure of a series of compounds with their physical, chemical, or biological activity. researchgate.net These models rely on molecular descriptors derived from computational chemistry to quantify structural features. For naphthoic acid derivatives, QSAR studies have been employed to connect calculated structural properties with observed biological activities. researchgate.netacs.org

Theoretical Prediction of Substituent Effects on Reactivity

The introduction of a substituent, such as a fluorine atom onto the naphthalene ring system, has a profound impact on the molecule's electronic properties and, consequently, its chemical reactivity. researchgate.net Theoretical calculations can precisely predict and quantify these substituent effects.

The fluorine atom at the C8 position in this compound acts as a strong electron-withdrawing group via the inductive effect. This influences the entire π-electron system and the acidity of the carboxylic acid group. Computational studies on analogous fluorinated naphthoic acids have confirmed the significant impact of fluorine substitution. An NMR and computational study on the self-association of naphthoic acid isomers demonstrated that fluorination can increase the stability of molecular aggregates by nearly an order of magnitude, a finding supported by calculations of interaction energies. figshare.comnih.gov

Table 1: Effect of Fluorine Substitution on the Self-Association of Naphthoic Acid Isomers This table, adapted from studies on related isomers, illustrates the typical magnitude of the effect of a fluorine substituent on the equilibrium constant of self-association.

CompoundEquilibrium Constant (Keq) M-1
1-Naphthoic Acid0.05
4-Fluoro-1-naphthoic acid0.35

DFT calculations are particularly useful for quantifying global reactivity descriptors that arise from substituent effects. researchgate.net These descriptors, derived from the energies of the frontier molecular orbitals (HOMO and LUMO), provide a theoretical basis for understanding reactivity. A computational analysis of ortho-substituted naphthoic acids provides data that can serve as a proxy for understanding the effects on the 8-fluoro isomer. researchgate.net

HOMO-LUMO Gap (ΔE): The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of chemical reactivity. A smaller gap implies that less energy is required to excite an electron, suggesting higher reactivity. researchgate.net

Electrophilicity Index (ω): This descriptor measures the ability of a molecule to accept electrons. The introduction of an electron-withdrawing fluorine atom is expected to increase the electrophilicity index. researchgate.net

DFT studies on reaction mechanisms, such as nucleophilic aromatic substitution on naphthoic acids, have shown that substituents directly modulate the free-energy barriers of reaction pathways, thereby controlling reaction rates and product yields. rsc.org

Computational Approaches to Understand Structure-Property Relationships

Computational methods provide a direct link between the three-dimensional structure of a molecule and its observable physicochemical properties. researchgate.net By calculating a range of quantum chemical parameters, a detailed understanding of the structure-property landscape can be achieved.

For this compound, DFT calculations can determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. researchgate.net From this optimized structure, a host of electronic properties can be calculated to predict its behavior. A comparative analysis using data from a study on ortho-substituted naphthoic acids demonstrates how a single fluorine atom alters these fundamental properties relative to the parent naphthoic acid molecule. researchgate.net

Table 2: Calculated Quantum Chemical Properties of Naphthoic Acid and o-Fluoro Naphthoic Acid Data derived from DFT B3LYP/6-31G calculations on related isomers provides insight into the electronic impact of a fluoro-substituent. researchgate.net

PropertyNaphthoic Acido-Fluoro Naphthoic Acid
Total Energy (Kcal/mol)-3.60E+05-4.20E+05
HOMO Energy (Kcal/mol)-1.46E+02-1.72E+02
LUMO Energy (Kcal/mol)-4.80E+01-1.14E+01
Ionization Potential (I.E) (Kcal/mol)9.70E+011.43E+02
Electron Affinity (E.A) (Kcal/mol)-9.70E+01-1.43E+02
Hardness (η) (Kcal/mol)9.60E+011.43E+02
Softness (σ)2.04E-023.41E-02
Electrophilicity Index (ω) (Kcal/mol)9.60E+013.49E+02
Dipole Moment (Debye)5.25614.895

The data illustrates that the fluorine substituent significantly lowers the HOMO and LUMO energy levels, increases the ionization potential, and dramatically increases the electrophilicity index, confirming its strong electron-withdrawing nature. researchgate.net These calculated parameters are foundational for building robust QSAR models and for the rational design of new molecules with tailored electronic and reactive properties. researchgate.net

Applications and Research Utility of 8 Fluoro 2 Naphthoic Acid in Chemical Sciences

Role as a Key Intermediate in Complex Organic Synthesis

The structural framework of fluorinated naphthoic acids is a recurring motif in a variety of biologically active compounds and specialized chemical agents. The inherent properties of this scaffold allow chemists to construct intricate molecular designs that are otherwise difficult to access.

Precursor for Advanced Chemical Scaffolds

Fluorinated naphthoic acids are recognized as valuable precursors for the synthesis of advanced and diverse chemical scaffolds, particularly those with applications in medicinal chemistry. bldpharm.com Aryl carboxamides, for instance, are crucial structural units in many biologically active compounds, and fluorinated naphthoic acids provide a direct route to these targets. bldpharm.com The synthesis of various mono- and difluorinated naphthalenecarboxylic acids has been developed to create libraries of these foundational molecules. bldpharm.com

Unified synthetic approaches have been designed to generate diverse, sp3-rich polycyclic scaffolds, including bridged ring systems that are of increasing interest in drug discovery. These complex structures can be assembled from relatively simple starting materials through strategic C-H arylation and subsequent cyclization reactions, where a fluoronaphthyl group can be incorporated to modulate the electronic and conformational properties of the final scaffold. The development of such methods enables the exploration of new chemical space, moving beyond flat, lipophilic compounds towards more three-dimensional and drug-like molecular frameworks.

Table 1: Examples of Chemical Scaffolds Derived from Naphthoic Acid Precursors

Precursor Class Derived Scaffold Type Synthetic Strategy Potential Application
Fluorinated Naphthoic Acids Aryl Carboxamides Amide coupling Biologically active compounds bldpharm.com
Aminonaphthalenes Bridged Polycyclic Systems C-H Arylation / Cyclization Medicinal chemistry, isosteres
Naphthoic Acids Fluoromethylnaphthalenes Reduction, Bromination, Fluorination Probes for NMR studies

Building Block for Specialty Chemicals

Beyond complex scaffolds, 8-fluoro-2-naphthoic acid and its isomers serve as fundamental building blocks for a range of specialty chemicals, including pharmaceuticals and agrochemicals. The methyl ester of the related 6-fluoro-2-naphthoic acid, for example, is a versatile intermediate used in the synthesis of bioactive compounds and advanced materials. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability, making these compounds particularly attractive in drug design.

The conversion of the carboxylic acid group into other functionalities, such as alcohols via reduction, opens up further synthetic pathways. For instance, (6-Fluoronaphthalen-2-yl)methanol, synthesized from its corresponding naphthoic acid, is a precursor for compounds with potential anticancer properties. This highlights the role of fluorinated naphthoic acids not just as a structural component but as a reactive handle for further chemical elaboration into high-value specialty products.

Development of Fluorescent Probes and Reporter Molecules

The intrinsic fluorescence of the naphthalene (B1677914) ring system makes naphthoic acid derivatives excellent platforms for the design of molecular probes. By chemically attaching a fluorophore to a target molecule, researchers can detect and track biomolecules such as proteins and antibodies.

Design of Environment-Sensitive Fluorescent Tags

A key application of these molecules is in the creation of environment-sensitive fluorescent tags, which report on their local molecular surroundings through changes in their fluorescence emission. The fluorescence properties of probes derived from naphthoic acid can be highly sensitive to the polarity of their environment. This sensitivity is often attributed to the formation of a twisted intramolecular charge transfer (TICT) state, which provides a non-radiative decay pathway that can be modulated by the solvent or binding interactions.

For example, 3-Amino-2-naphthoic acid, a structurally related compound, has been utilized as a fluorescent tag in peptide synthesis and as a probe for detecting specific ions. The strategic placement of functional groups on the naphthalene scaffold allows for the fine-tuning of these sensory properties, enabling the design of probes that "turn on" or shift their emission wavelength in response to specific analytes or biological events.

Application in Spectroscopic Investigations of Molecular Interactions

The environment-sensitive nature of these probes makes them powerful tools for spectroscopic investigations of molecular interactions. By monitoring changes in fluorescence, researchers can study binding events, conformational changes, and the microenvironment of biological systems.

Derivatives of 2-naphthoic acid have been successfully developed into high-affinity fluorescent probes for specific biological targets, such as the P2Y14 receptor, which is implicated in inflammatory processes. In this work, the 2-naphthoic acid core served as the antagonist scaffold, which was then functionalized with a fluorescent dye. The resulting probes allowed for the quantification of specific binding to the receptor using techniques like flow cytometry, demonstrating their utility in characterizing receptor-ligand interactions and in screening for new drug candidates. Similarly, naphthoic acid derivatives have been synthesized to act as fluorescent probes for detecting advanced glycation end-products (AGEs), which are involved in numerous diseases.

Table 2: Characteristics of Naphthoic Acid-Based Fluorescent Probes

Probe Base Target/Application Principle of Detection Reported Finding
2-Naphthoic Acid Derivative P2Y14 Receptor Measures specific binding via fluorescence intensity Created highly potent and selective fluorescent antagonists for receptor characterization.
Naphthoic Acid Derivative AGE Breakers Fluorescence assay in 96-well microplate format Enabled high-throughput screening for compounds that destroy deleterious AGEs.
3-Amino-2-naphthoic acid Cyanate Anion "Turn-on" fluorescence response Developed a specific probe for a biomarker related to chronic kidney disease.

Contributions to Materials Science and Polymer Chemistry

The rigid and planar structure of the naphthalene core, combined with the functional versatility of its derivatives, makes this compound and related compounds valuable components in materials science and polymer chemistry.

The incorporation of naphthoic acid derivatives into polymer chains can create materials with unique and desirable properties. For instance, polymers modified with bicyclic naphthoic acid have been designed to mimic the facial amphiphilicity of antimicrobial peptides. These polymers demonstrated potent activity against multi-drug resistant gram-negative bacteria and were capable of eradicating established biofilms, showcasing a promising application in tackling antimicrobial resistance.

Furthermore, the luminescence properties of naphthoic acids have been studied when embedded within various polymer matrices like poly(methyl methacrylate) (PMMA) and poly(vinyl alcohol) (PVA). The host polymer matrix can significantly influence the photophysical behavior of the naphthoic acid guest, affecting fluorescence and even inducing room temperature phosphorescence. This research is relevant for the development of advanced optical materials, including fluorescent films and sensors. In a related application, 6-hydroxy-2-naphthoic acid is a key monomer used in the production of high-performance aromatic polyesters, particularly liquid crystalline polymers that require materials with excellent thermal and mechanical properties.

Monomeric Units for High-Performance Polymeric Materials

Naphthoic acid derivatives are recognized for their rigid, planar bicyclic structure, which can be exploited in the synthesis of polymers with enhanced thermal and mechanical properties. nih.gov The introduction of a fluorine atom, as in this compound, is anticipated to further augment these characteristics. Fluorinated aromatic carboxylic acids are valuable monomers for creating high-performance polymers such as polyesters, polyamides, and polyimides. ontosight.ai The presence of fluorine atoms in the polymer backbone can impart high thermal stability, chemical resistance, and desirable optical properties. ontosight.ai For instance, 2,3,5,6-tetrafluoroterephthalic acid is a monomer used in the production of materials like polyetheretherketone (PEEK) and polyimides (PI), which see use in demanding applications within the aerospace, automotive, and electronics industries. ontosight.ai

While direct polymerization of this compound is not extensively documented, its structural features suggest significant potential. Polymers derived from naphthoic acids have been synthesized for applications such as antimicrobial materials, where the naphthyl group provides a hydrophobic component. nih.govsc.edu By analogy, polymers incorporating this compound could exhibit a unique combination of properties. The rigid naphthalene core would contribute to a high glass transition temperature and mechanical strength, while the fluorine atom could enhance solvent resistance, reduce flammability, and modify the polymer's electronic and optical characteristics. The carboxylic acid functionality provides a reactive handle for various polymerization techniques, including condensation polymerization, to form polyesters or polyamides.

Potential Polymer Type Monomer Anticipated Properties Potential Applications
Polyester (B1180765)This compound, DiolHigh thermal stability, chemical resistance, optical clarityAerospace components, electronics, specialty films
PolyamideThis compound, DiamineHigh mechanical strength, thermal resistanceHigh-performance fibers, engineering plastics

Components in Functional Dyes and Pigments Development

Naphthoic acid and its derivatives are well-established precursors in the synthesis of azo dyes. vulcanchem.comtandfonline.com The naphthalene ring system serves as a chromophore that can be readily functionalized to produce a wide spectrum of colors. Specifically, derivatives like 3-hydroxy-2-naphthoic acid are key intermediates in producing azo dyes for various applications, including the dyeing of polyester fabrics. tandfonline.comjscholaronline.org The general synthetic route involves the diazotization of an aromatic amine and its subsequent coupling with the naphthoic acid derivative. tandfonline.com

The introduction of a fluorine atom onto the naphthalene ring, as in this compound, is expected to influence the properties of the resulting dyes and pigments significantly. The electronic effects of the fluorine atom can modulate the energy levels of the molecular orbitals involved in the color-producing electronic transitions, potentially leading to a bathochromic (deepening of color) or hypsochromic (lightening of color) shift. Furthermore, the C-F bond can enhance the thermal and photochemical stability of the dye molecule, leading to improved lightfastness and durability. Fluoroaromatic compounds have been utilized in the creation of robust chromophoric systems for pigment applications. researchgate.net Therefore, this compound is a promising candidate for the development of novel functional dyes with tailored colors and enhanced performance characteristics.

Dye Class Precursor Key Synthetic Step Potential Impact of Fluorine
Azo DyesThis compound, Aromatic AmineDiazotization and Azo CouplingModified color, enhanced lightfastness and thermal stability

Fundamental Studies in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. This compound is an intriguing molecule for such studies due to its combination of a planar aromatic system, a hydrogen-bonding carboxylic acid group, and a polar C-F bond.

The naphthalene core of this compound can participate in π-π stacking interactions, a key driving force for the self-assembly of aromatic molecules. The carboxylic acid group is a classic functional group for forming predictable and robust hydrogen-bonded dimers. The interplay of these interactions can lead to the formation of well-ordered one-, two-, or three-dimensional supramolecular structures. Studies on related halonaphthalenes have demonstrated their ability to form inclusion complexes with host molecules like cyclodextrins. dokumen.pubnankai.edu.cnnih.gov

Fluorinated aromatic acids have also been employed in studies of molecular recognition. researchgate.net For example, their interactions can be monitored by techniques like fluorescence spectroscopy, where they can act as quenchers or enhancers of fluorescence in sensor systems. acs.org The specific electronic nature and steric profile of this compound could be harnessed to design systems with high selectivity for certain guest molecules, making it a valuable tool for developing new sensors and separation materials.

The presence of the fluorine atom at the 8-position of the naphthalene ring is expected to have a pronounced effect on the self-association behavior of this compound. The high electronegativity of fluorine can alter the electron density distribution across the aromatic system, which in turn influences the strength of π-π stacking interactions. Furthermore, the fluorine atom can participate in non-covalent interactions such as C-F···H hydrogen bonds or dipole-dipole interactions, which can either reinforce or compete with the primary carboxylic acid hydrogen bonding.

Q & A

Basic Research Questions

Q. What are the recommended handling and storage protocols for 8-Fluoro-2-naphthoic acid to ensure laboratory safety?

  • Methodology :

  • Handling : Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Avoid skin/eye contact and inhalation. Work in a fume hood for volatile steps (e.g., dissolution in organic solvents) .
  • Storage : Keep in a tightly sealed container under dry, inert conditions (argon or nitrogen atmosphere). Store at 2–8°C to prevent hydrolysis or thermal decomposition .
    • Data :
  • Melting point: 270–290°C (analogous to 6-(Methoxycarbonyl)-2-naphthoic acid) .
  • Stability: Stable under recommended conditions but may degrade in humid environments .

Q. How can this compound be synthesized, and what are common impurities to monitor?

  • Methodology :

  • Synthesis : Fluorination of 2-naphthoic acid via electrophilic substitution using Selectfluor® or DAST in anhydrous DMF. Monitor reaction progress via TLC (silica gel, hexane:EtOAc 4:1) .
  • Purification : Recrystallize from ethanol/water mixtures. Use HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) to assess purity (>98%) .
    • Common impurities :
  • Defluorinated byproducts (e.g., 2-naphthoic acid) due to incomplete reaction .
  • Isomeric contaminants (e.g., 1-fluoro derivatives) from regioselectivity challenges .

Q. What spectroscopic techniques are optimal for characterizing this compound?

  • Methodology :

  • NMR : Use 19F^{19}\text{F}-NMR (δ –110 to –120 ppm) to confirm fluorination. 1H^{1}\text{H}-NMR (CDCl₃) resolves aromatic protons (J = 8–10 Hz for ortho-fluorine coupling) .
  • MS : High-resolution ESI-MS to verify molecular ion [M–H]⁻ at m/z 204.03 (calculated for C₁₁H₇FO₂) .

Advanced Research Questions

Q. How does fluorination at the 8-position influence the electronic and steric properties of 2-naphthoic acid in receptor binding studies?

  • Methodology :

  • Computational modeling : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces. Compare with non-fluorinated analogs to assess electron-withdrawing effects .
  • Receptor assays : Use P2Y14R-expressing CHO cells (cAMP inhibition assay) to measure antagonist potency. Fluorine’s electronegativity enhances binding affinity by 10–50x in analogous compounds .
    • Data :
  • IC₅₀: 80 pM for Alexa Fluor 488-conjugated derivatives .
  • Steric impact: Fluorine’s small size minimizes steric hindrance in hydrophobic binding pockets .

Q. What experimental strategies resolve contradictions in reported solubility and stability data for this compound?

  • Methodology :

  • Solvent screening : Test solubility in DMSO, EtOH, and aqueous buffers (pH 2–9) using UV-Vis spectroscopy (λ = 254 nm). Note discrepancies due to crystallinity or hydrate formation .
  • Accelerated stability studies : Expose the compound to heat (40°C), light (UV), and humidity (75% RH) for 28 days. Analyze degradation via LC-MS .
    • Contradictions :
  • DMSO solubility: Ranges from 20–50 mg/mL depending on batch crystallinity .
  • pH-dependent stability: Degrades faster in alkaline conditions (pH >8) .

Q. How can computational homology modeling guide the design of this compound derivatives for GPCR-targeted drug discovery?

  • Methodology :

  • Template selection : Use P2Y12R X-ray structures (PDB: 4NTJ) to build a P2Y14R homology model. Validate with molecular dynamics simulations (GROMACS) .
  • Docking studies : Screen derivatives using AutoDock Vina. Prioritize compounds with fluorophore-conjugation sites (e.g., piperidine substituents) for probe development .
    • Data :
  • Binding affinity: Chain-elongated derivatives retain sub-nM affinity when conjugated to fluorophores .

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